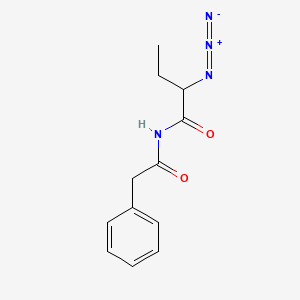
2-Azido-N-phenylacetyl-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-N-phenylacetyl-butyramide is an organic compound with the molecular formula C12H14N4O2 and a molecular weight of 246.27 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to a phenylacetyl-butyramide structure. It is primarily used in proteomics research and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-phenylacetyl-butyramide typically involves the reaction of phenylacetyl chloride with butyramide in the presence of a base to form N-phenylacetyl-butyramide. This intermediate is then treated with sodium azide (NaN3) under suitable conditions to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-phenylacetyl-butyramide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions.
Major Products Formed
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
2-Azido-N-phenylacetyl-butyramide has several scientific research applications, including:
Proteomics Research: Used as a building block for the synthesis of peptides and proteins with azido modifications, enabling site-specific labeling and functionalization.
Chemical Biology: Utilized in the study of biological processes through bioorthogonal chemistry, allowing for the tracking and manipulation of biomolecules in living systems.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industrial Applications: Employed in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azido-N-phenylacetyl-butyramide primarily involves the reactivity of the azido group. The azido group can undergo bioorthogonal reactions, such as the Staudinger ligation and click chemistry, to form covalent bonds with target molecules. These reactions are highly specific and do not interfere with endogenous biological processes, making the compound valuable for labeling and tracking biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Azidoacetamide: Similar in structure but lacks the phenylacetyl and butyramide groups.
2-Azido-N-phenylacetamide: Similar but lacks the butyramide group.
2-Azido-N-benzylacetamide: Similar but has a benzyl group instead of the phenylacetyl group.
Uniqueness
2-Azido-N-phenylacetyl-butyramide is unique due to its specific combination of the azido group with the phenylacetyl and butyramide moieties. This structure provides distinct reactivity and properties, making it particularly useful in proteomics and chemical biology research .
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-azido-N-(2-phenylacetyl)butanamide |
InChI |
InChI=1S/C12H14N4O2/c1-2-10(15-16-13)12(18)14-11(17)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,17,18) |
InChI Key |
IZIOFBWVIYLYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(=O)CC1=CC=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048850.png)

![4-hydroxy-6-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048858.png)




![4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B12048885.png)
![N-(2-Bromo-4,6-difluorophenyl)-2-((3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048886.png)
![{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12048889.png)
![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048891.png)
